

# 2,4,6-Tribromopyrimidine: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2,4,6-Tribromopyrimidine

Cat. No.: B1331206

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This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of **2,4,6-tribromopyrimidine**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this key chemical intermediate.

## Chemical Properties and Structure

**2,4,6-Tribromopyrimidine** is a halogenated derivative of pyrimidine, characterized by the presence of three bromine atoms at the 2, 4, and 6 positions of the pyrimidine ring. These electron-withdrawing bromine atoms significantly influence the chemical reactivity of the molecule, making it a valuable precursor for the synthesis of a wide range of functionalized pyrimidine derivatives.

## Table 1: Physicochemical Properties of 2,4,6-Tribromopyrimidine

Property	Value	Source
Molecular Formula	C <sub>4</sub> HBr <sub>3</sub> N <sub>2</sub>	--INVALID-LINK--
Molecular Weight	316.78 g/mol	--INVALID-LINK--
Melting Point	108-113 °C	[Various Suppliers]
Boiling Point	369.1 °C at 760 mmHg (Predicted)	--INVALID-LINK--
Density	2.545 g/cm <sup>3</sup> (Predicted)	--INVALID-LINK--
Appearance	Off-white to yellow crystalline powder	[Various Suppliers]

**Table 2: Structural Identifiers for 2,4,6-Tribromopyrimidine**

Identifier	Value
SMILES	<chem>C1=C(N=C(N=C1Br)Br)Br</chem>
InChI	InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H

## Synthesis

While a definitive, detailed experimental protocol for the direct synthesis of **2,4,6-tribromopyrimidine** is not readily available in the reviewed literature, a plausible and commonly employed method involves the bromination of a suitable pyrimidine precursor, such as barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). The synthesis of the analogous 2,4,6-trichloropyrimidine from barbituric acid is well-documented and proceeds via reaction with phosphorus oxychloride. A similar transformation using a brominating agent like phosphorus oxybromide or a mixture of bromine and phosphorus pentabromide is a logical synthetic route.

## Experimental Protocol: Hypothetical Synthesis of 2,4,6-Tribromopyrimidine

Materials:

- Barbituric acid
- Phosphorus oxybromide ( $\text{POBr}_3$ )
- Inert solvent (e.g., high-boiling point ether)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend barbituric acid in an excess of phosphorus oxybromide.
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by thin-layer chromatography (TLC).
- After completion of the reaction (typically several hours), cool the mixture to room temperature.
- Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxybromide.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford **2,4,6-tribromopyrimidine** as a crystalline solid.

## Spectroscopic Characterization (Predicted)

Specific experimental spectra for **2,4,6-tribromopyrimidine** are not widely published. However, based on the known spectroscopic properties of similar halogenated pyrimidines, the following characteristics can be predicted.

**Table 3: Predicted Spectroscopic Data for 2,4,6-Tribromopyrimidine**

Technique	Predicted Data
$^1\text{H-NMR}$ ( $\text{CDCl}_3$ , 500 MHz)	$\delta$ ~7.5-8.0 ppm (singlet, 1H, H-5)
$^{13}\text{C-NMR}$ ( $\text{CDCl}_3$ , 125 MHz)	$\delta$ ~160-165 ppm (C2), $\delta$ ~155-160 ppm (C4, C6), $\delta$ ~110-115 ppm (C5)
IR (KBr)	$\nu$ ~3100-3000 $\text{cm}^{-1}$ (C-H stretch), ~1550-1400 $\text{cm}^{-1}$ (C=C, C=N stretching), ~800-700 $\text{cm}^{-1}$ (C-Br stretch)
Mass Spec. (EI)	$m/z$ ~316, 318, 320, 322 ( $\text{M}^+$ , isotopic pattern for 3 Br atoms), fragment ions corresponding to the loss of Br atoms.

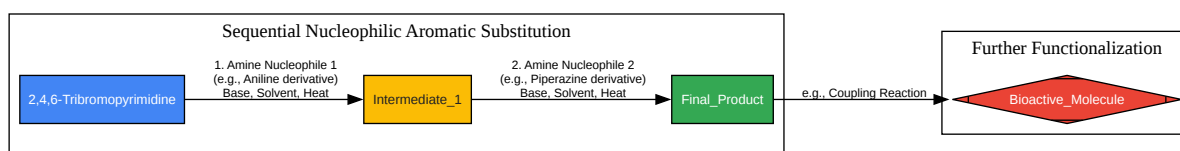
## Reactivity and Applications in Drug Development

The three bromine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) reactions. This reactivity makes **2,4,6-tribromopyrimidine** a valuable scaffold for the synthesis of polysubstituted pyrimidines. The positions C4 and C6 are generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for sequential and regioselective substitution, enabling the construction of complex molecular architectures.

**2,4,6-Tribromopyrimidine** serves as a key building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

## Logical Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a substituted aminopyrimidine, a common scaffold in kinase inhibitors, starting from **2,4,6-tribromopyrimidine**.



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Caption: Synthetic workflow for a kinase inhibitor scaffold.

This generalized scheme highlights the sequential displacement of bromine atoms with different amine nucleophiles, a common strategy to introduce molecular diversity and tune the pharmacological properties of the final compound. The remaining bromine atom can be used for further functionalization, for instance, through cross-coupling reactions.

## Conclusion

**2,4,6-Tribromopyrimidine** is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined reactivity allows for the controlled synthesis of a wide array of substituted pyrimidine derivatives. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate its use in research and development.

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